molecular formula C10H12N2O B12927225 6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one CAS No. 88499-81-4

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one

Cat. No.: B12927225
CAS No.: 88499-81-4
M. Wt: 176.21 g/mol
InChI Key: MHHQLXDLBPCBHW-UHFFFAOYSA-N
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Description

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Biological Activity

6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative notable for its unique structural features, including a methyl group at the 6-position and a pent-4-yn-1-yl substituent at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is C10H13N3OC_{10}H_{13}N_{3}O, with a molecular weight of approximately 165.20 g/mol. Its structure allows it to interact with various biological systems, potentially leading to therapeutic effects.

Biological Activity Overview

Preliminary research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : The compound's unique structure facilitates binding with specific enzymes, which could lead to therapeutic applications in diseases involving enzyme dysregulation.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionPotential Applications
AntimicrobialInhibits growth of bacteria and fungiTreatment of infections
Enzyme InhibitionBinds to specific enzymesTherapeutic targets in metabolic disorders

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with cellular targets through:

  • Binding Affinity : The compound's structural features allow it to bind effectively with various receptors and enzymes.
  • Structural Similarity : Compounds with similar structures have shown varying degrees of biological activity, suggesting a potential for this compound to exhibit similar effects.

Case Studies

A study on related pyrimidine derivatives indicated that modifications in the alkyne chain significantly affected antimicrobial potency. For instance, derivatives with longer alkyne chains demonstrated enhanced activity against specific bacterial strains compared to those with shorter chains . This suggests that further research into the structure–activity relationship (SAR) of this compound could yield valuable insights into optimizing its biological efficacy.

Future Research Directions

To fully understand the biological activity of this compound, future studies should focus on:

  • In Vivo Studies : Conducting animal model experiments to evaluate the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the precise mechanisms through which the compound interacts with biological targets.
  • Comparative Analysis : Investigating related compounds to identify structural features that enhance or diminish biological activity.

Properties

CAS No.

88499-81-4

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4-methyl-2-pent-4-ynyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H12N2O/c1-3-4-5-6-9-11-8(2)7-10(13)12-9/h1,7H,4-6H2,2H3,(H,11,12,13)

InChI Key

MHHQLXDLBPCBHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)CCCC#C

Origin of Product

United States

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